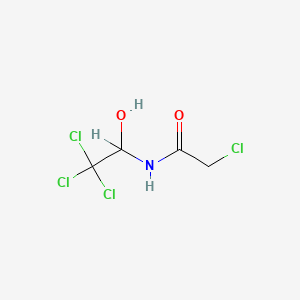
lithium(1+) ion 2-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2-methylbenzene-1-sulfinate, also known as lithium 2-methylbenzenesulfinate, is an inorganic compound composed of lithium, sulfur, and oxygen. It is a colorless, odorless, and water-soluble solid that can be used in a variety of laboratory experiments and applications. It is a key ingredient in many pharmaceuticals and is also used in the manufacture of batteries and other electronic components. Lithium 2-methylbenzenesulfinate is a unique compound, as it has both a lithium and a sulfinate group. This combination makes it an ideal choice for a wide range of applications.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate is not fully understood. However, it is believed that the lithium(1+) ion 2-methylbenzene-1-sulfinate ion binds to the sulfinate group, forming a complex. This complex then reacts with other molecules, such as organic compounds, to form new products. The reaction rate of this process is dependent on the concentration of the lithium(1+) ion 2-methylbenzene-1-sulfinate ion and the temperature of the reaction.
Biochemical and Physiological Effects
Lithium 2-methylbenzenesulfinate has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood and behavior. Additionally, lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have beneficial effects on memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
Lithium 2-methylbenzenesulfinate has several advantages and limitations for laboratory experiments. One of its main advantages is that it is a relatively inexpensive compound and is easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without decomposing. However, its reactivity can vary depending on the temperature and concentration of the lithium(1+) ion 2-methylbenzene-1-sulfinate ion, and it can react with other compounds in the reaction mixture. Furthermore, it can be toxic, so it should be handled with care.
Orientations Futures
The future of lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate looks very promising. It has a wide range of applications in scientific research and is being studied for its potential therapeutic effects. Additionally, it is being studied for its potential use in the development of new materials, such as fuel cells and nanomaterials. Finally, it is being explored for its potential use in the synthesis of new compounds and catalysts.
Méthodes De Synthèse
Lithium 2-methylbenzenesulfinate can be synthesized in a variety of ways. One of the most common methods is to combine lithium(1+) ion 2-methylbenzene-1-sulfinate hydroxide and sulfuric acid. The reaction produces a white solid that is then purified and dried. Other methods include the use of lithium(1+) ion 2-methylbenzene-1-sulfinate chloride, lithium(1+) ion 2-methylbenzene-1-sulfinate carbonate, and lithium(1+) ion 2-methylbenzene-1-sulfinate sulfate. In all cases, the lithium(1+) ion 2-methylbenzene-1-sulfinate and sulfuric acid react to form the desired compound.
Applications De Recherche Scientifique
Lithium 2-methylbenzenesulfinate has a wide range of applications in scientific research. It is used in the synthesis of organic and inorganic compounds, as well as in the production of pharmaceuticals and other materials. It is also used in the development of new materials, such as fuel cells and nanomaterials. Additionally, it is used in the study of chemical reactions, as well as in the development of new catalysts and catalytic processes.
Propriétés
IUPAC Name |
lithium;2-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOPQGPOHMAGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-methylbenzene-1-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)






![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)
